Cas no 137369-10-9 ((5-Methylthiophen-2-yl)(1H-pyrazol-4-yl)methanol)

(5-Methylthiophen-2-yl)(1H-pyrazol-4-yl)methanol 化学的及び物理的性質
名前と識別子
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- 137369-10-9
- EN300-1116815
- (5-methylthiophen-2-yl)(1H-pyrazol-4-yl)methanol
- (5-Methylthiophen-2-yl)-(1H-pyrazol-4-yl)methanol
- 1H-Pyrazole-4-methanol, α-(5-methyl-2-thienyl)-
- (5-Methylthiophen-2-yl)(1H-pyrazol-4-yl)methanol
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- インチ: 1S/C9H10N2OS/c1-6-2-3-8(13-6)9(12)7-4-10-11-5-7/h2-5,9,12H,1H3,(H,10,11)
- InChIKey: XXPKZGWOLYJZDX-UHFFFAOYSA-N
- ほほえんだ: S1C(C)=CC=C1C(C1C=NNC=1)O
計算された属性
- せいみつぶんしりょう: 194.05138412g/mol
- どういたいしつりょう: 194.05138412g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 179
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 77.2Ų
じっけんとくせい
- 密度みつど: 1.345±0.06 g/cm3(Predicted)
- ふってん: 421.7±40.0 °C(Predicted)
- 酸性度係数(pKa): 12.81±0.20(Predicted)
(5-Methylthiophen-2-yl)(1H-pyrazol-4-yl)methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1116815-0.25g |
(5-methylthiophen-2-yl)(1H-pyrazol-4-yl)methanol |
137369-10-9 | 95% | 0.25g |
$906.0 | 2023-10-27 | |
Enamine | EN300-1116815-5.0g |
(5-methylthiophen-2-yl)(1H-pyrazol-4-yl)methanol |
137369-10-9 | 5g |
$3562.0 | 2023-05-24 | ||
Enamine | EN300-1116815-10.0g |
(5-methylthiophen-2-yl)(1H-pyrazol-4-yl)methanol |
137369-10-9 | 10g |
$5283.0 | 2023-05-24 | ||
Enamine | EN300-1116815-0.05g |
(5-methylthiophen-2-yl)(1H-pyrazol-4-yl)methanol |
137369-10-9 | 95% | 0.05g |
$827.0 | 2023-10-27 | |
Enamine | EN300-1116815-0.5g |
(5-methylthiophen-2-yl)(1H-pyrazol-4-yl)methanol |
137369-10-9 | 95% | 0.5g |
$946.0 | 2023-10-27 | |
Enamine | EN300-1116815-1g |
(5-methylthiophen-2-yl)(1H-pyrazol-4-yl)methanol |
137369-10-9 | 95% | 1g |
$986.0 | 2023-10-27 | |
Enamine | EN300-1116815-0.1g |
(5-methylthiophen-2-yl)(1H-pyrazol-4-yl)methanol |
137369-10-9 | 95% | 0.1g |
$867.0 | 2023-10-27 | |
Enamine | EN300-1116815-1.0g |
(5-methylthiophen-2-yl)(1H-pyrazol-4-yl)methanol |
137369-10-9 | 1g |
$1229.0 | 2023-05-24 | ||
Enamine | EN300-1116815-2.5g |
(5-methylthiophen-2-yl)(1H-pyrazol-4-yl)methanol |
137369-10-9 | 95% | 2.5g |
$1931.0 | 2023-10-27 | |
Enamine | EN300-1116815-5g |
(5-methylthiophen-2-yl)(1H-pyrazol-4-yl)methanol |
137369-10-9 | 95% | 5g |
$2858.0 | 2023-10-27 |
(5-Methylthiophen-2-yl)(1H-pyrazol-4-yl)methanol 関連文献
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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2. Book reviews
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
(5-Methylthiophen-2-yl)(1H-pyrazol-4-yl)methanolに関する追加情報
Comprehensive Overview of (5-Methylthiophen-2-yl)(1H-pyrazol-4-yl)methanol (CAS No. 137369-10-9)
(5-Methylthiophen-2-yl)(1H-pyrazol-4-yl)methanol (CAS No. 137369-10-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, featuring a unique combination of thiophene and pyrazole moieties, exhibits versatile chemical properties, making it a valuable intermediate in drug discovery and material science. Researchers are increasingly exploring its potential due to its structural adaptability and functional group compatibility.
The molecular structure of (5-Methylthiophen-2-yl)(1H-pyrazol-4-yl)methanol includes a hydroxymethyl bridge connecting the 5-methylthiophene and 1H-pyrazole rings. This configuration enhances its reactivity, enabling diverse synthetic applications. The presence of the thiophene ring, known for its electron-rich nature, contributes to the compound's stability and binding affinity, while the pyrazole ring offers sites for further functionalization. Such characteristics make it a promising candidate for developing novel bioactive molecules.
In pharmaceutical research, (5-Methylthiophen-2-yl)(1H-pyrazol-4-yl)methanol serves as a key intermediate for synthesizing potential therapeutic agents. Its structural motifs are commonly found in compounds targeting inflammatory diseases, central nervous system (CNS) disorders, and metabolic syndromes. Recent studies highlight its role in designing kinase inhibitors, which are pivotal in cancer therapy. The compound's ability to modulate enzyme activity makes it a subject of interest in precision medicine and personalized drug development.
Beyond pharmaceuticals, (5-Methylthiophen-2-yl)(1H-pyrazol-4-yl)methanol finds applications in agrochemical formulations. Its derivatives are investigated for their potential as pesticides and herbicides, owing to their selective toxicity against pests while minimizing environmental impact. The compound's stability under various environmental conditions enhances its suitability for sustainable agriculture practices, aligning with the growing demand for eco-friendly solutions.
The synthesis of (5-Methylthiophen-2-yl)(1H-pyrazol-4-yl)methanol typically involves multi-step organic reactions, including cross-coupling and reduction processes. Advanced techniques such as microwave-assisted synthesis and catalysis have been employed to improve yield and purity. Researchers are also exploring green chemistry approaches to reduce waste and energy consumption during production, reflecting the industry's shift toward sustainable manufacturing.
Market trends indicate a rising demand for (5-Methylthiophen-2-yl)(1H-pyrazol-4-yl)methanol, driven by its expanding applications in life sciences and material engineering. The compound's compatibility with high-throughput screening platforms further boosts its adoption in drug discovery pipelines. As the pharmaceutical and agrochemical sectors continue to innovate, CAS No. 137369-10-9 is poised to play a critical role in developing next-generation solutions.
For researchers and industry professionals, understanding the properties and applications of (5-Methylthiophen-2-yl)(1H-pyrazol-4-yl)methanol is essential. Its versatility and potential for customization make it a cornerstone in modern chemical research. Future studies may explore its use in nanotechnology and bioimaging, further expanding its utility across scientific disciplines.
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